molecular formula C21H19ClN6O2S B2556417 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide CAS No. 1242982-89-3

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide

Cat. No.: B2556417
CAS No.: 1242982-89-3
M. Wt: 454.93
InChI Key: XNWVSJKPPSTRHQ-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a tyrosine kinase critically involved in the JAK-STAT signaling cascade. This pathway is a fundamental mechanism for transmitting extracellular signals, such as those from cytokines and growth factors, into the nucleus, resulting in gene expression changes that regulate processes like cell proliferation, differentiation, and apoptosis. The primary research value of this compound lies in its high selectivity for JAK2 over other JAK family members, making it an essential pharmacological tool for dissecting the specific roles of JAK2 in both physiological and pathological contexts. Its main applications are in the field of oncology research, particularly for investigating the pathogenesis and potential treatment strategies for myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis, where dysregulated JAK-STAT signaling, often due to mutations like JAK2 V617F, is a central driver of disease. By selectively inhibiting JAK2 autophosphorylation and subsequent downstream signaling, this compound enables researchers to probe the functional consequences of pathway blockade, assess its effects on cancer cell viability, and evaluate its potential to induce apoptosis in malignant hematopoietic cells. Research utilizing this inhibitor provides critical insights into the mechanisms of oncogenic signaling and supports the validation of JAK2 as a therapeutic target for hematological malignancies.

Properties

IUPAC Name

2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2S/c1-12-6-8-13(9-7-12)19-25-20(30-27-19)17-18(23)28(26-21(17)31-2)11-16(29)24-15-5-3-4-14(22)10-15/h3-10H,11,23H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWVSJKPPSTRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyrazole ring, and finally, the attachment of the chlorophenylacetamide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would produce amines.

Scientific Research Applications

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Key Substituents

The following table summarizes structural differences between the target compound and analogs from the evidence:

Compound ID Oxadiazole/Triazole Substituent Acetamide Substituent Key Functional Groups Reference
Target Compound 4-methylphenyl (oxadiazole) 3-chlorophenyl Methylsulfanyl, oxadiazole -
4-methoxyphenyl (oxadiazole) 2-chloro-4-methylphenyl Methoxy, methylsulfanyl
4-methoxyphenyl (oxadiazole) 2-chlorobenzyl Methoxy, benzyl group
3-pyridinyl (triazole) 4-chloro-2-methylphenyl Triazole, pyridinyl
N/A (pyrazole derivative) 4-chlorophenyl Cyano group
Key Observations:
  • Oxadiazole vs. Triazole : The target compound’s oxadiazole ring () may confer greater metabolic stability compared to triazole-containing analogs () due to reduced hydrogen-bonding capacity.
  • The methylsulfanyl group in the target compound could engage in hydrophobic interactions, unlike the cyano group in ’s compound, which may participate in dipole interactions .
  • Methoxy vs.

Physicochemical and Electronic Properties

  • Lipophilicity :
    • The 3-chlorophenyl and methylsulfanyl groups in the target compound likely increase logP compared to analogs with polar substituents (e.g., methoxy in ).
  • Hydrogen Bonding: The amino group on the pyrazole and the acetamide carbonyl enable hydrogen-bond donor/acceptor interactions, similar to ’s compound . Noncovalent interactions (e.g., C–H⋯N bonds in ) may differ due to steric effects from the oxadiazole and methylphenyl groups .

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

The compound can be synthesized via a multi-step procedure involving:

  • Condensation reactions : Equimolar concentrations of precursor oxadiazole and pyrazole derivatives under reflux (150°C, 5 hours) using pyridine and zeolite (Y-H) as catalysts .
  • Functionalization steps : Chloroacetyl chloride-mediated coupling in dioxane with triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures .
  • Key considerations : Catalyst selection (zeolites enhance reaction efficiency) and solvent purity to minimize byproducts.

Q. Which spectroscopic and computational methods are recommended for structural characterization?

  • Spectroscopy :
  • FTIR : Confirm presence of sulfanyl (-S-) and acetamide (-NHCO-) groups via stretches at 2550–2600 cm⁻¹ and 1650–1700 cm⁻¹, respectively .
  • NMR : Use ¹H/¹³C NMR to resolve methylsulfanyl, oxadiazole, and chlorophenyl substituents .
    • Computational tools :
  • Multiwfn : Analyze electron localization function (ELF) and electrostatic potential (ESP) to map reactive sites .
  • HOMO-LUMO analysis : Predict charge transfer interactions and stability using Gaussian-based DFT calculations .

Q. What initial biological screening approaches are appropriate for this compound?

  • In vitro assays :
  • Antiproliferative activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 µM concentrations .
  • FLAP binding assays : Measure IC₅₀ values via competitive displacement of radiolabeled ligands in human whole blood .
    • Dose-response profiling : Use logarithmic concentration gradients (1 nM–100 µM) to establish potency thresholds.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

  • Substituent optimization :
  • Oxadiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-methylphenyl position to enhance FLAP binding affinity .
  • Pyrazole core : Replace methylsulfanyl with bulkier thioethers (e.g., cycloheptyl) to modulate lipophilicity and membrane permeability .
    • Validation : Cross-validate analogs in parallel assays (e.g., human whole blood LTB₄ inhibition vs. murine ex vivo models) to assess species-specific SAR .

Q. How can contradictions in biological activity data across assay systems be resolved?

  • Assay standardization :
  • Human vs. murine models : Adjust serum protein concentrations (e.g., albumin) to account for differential compound binding .
  • Metabolic stability : Pre-incubate compounds with liver microsomes to identify species-dependent metabolism .
    • Data reconciliation : Apply multivariate statistical models (e.g., PCA) to isolate variables (pH, temperature) causing inter-assay variability .

Q. What computational strategies can predict reactivity and interaction mechanisms?

  • Reactivity mapping :
  • MESP analysis : Identify nucleophilic/electrophilic regions using Multiwfn to prioritize sites for derivatization .
  • Molecular docking : Simulate binding to FLAP or COX-2 active sites with AutoDock Vina, focusing on oxadiazole-phenyl interactions .
    • Mechanistic insights :
  • QM/MM simulations : Model transition states for sulfanyl group oxidation to sulfoxide metabolites, which may influence off-target effects .

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